3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide
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Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction is carried out in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in acidic conditions to form diazonium salts.
Substitution: Nucleophilic substitution reactions at the amino group or the thieno ring.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Diazotization: Sodium nitrite and hydrochloric acid.
Substitution: Various nucleophiles such as thiourea, guanidine carbonate, and hydroxylamine hydrochloride.
Cyclization: Strong bases like potassium hydroxide in ethanol.
Major Products Formed
Diazonium salts: Intermediate compounds used in further synthesis.
Heterocyclic compounds: Such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one derivatives.
Scientific Research Applications
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide involves its interaction with various molecular targets. The compound’s amino and thieno groups allow it to participate in hydrogen bonding and π-π interactions, influencing biological pathways and enzyme activities . Specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid .
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide .
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone .
Uniqueness
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide stands out due to its carbothioamide group, which imparts unique reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H11N3S2 |
---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide |
InChI |
InChI=1S/C10H11N3S2/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) |
InChI Key |
XQQLJOBYYVUTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=S)N)N)C |
Origin of Product |
United States |
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